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molecular formula C9H14FNSi B8798311 2-Fluoro-4-(trimethylsilyl)aniline

2-Fluoro-4-(trimethylsilyl)aniline

Cat. No. B8798311
M. Wt: 183.30 g/mol
InChI Key: SRIRADNHFQTPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)c1ccc([N+](=O)[O-])c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][CH2:16][OH:17].[F:1][c:2]1[c:3]([N+:12]([O-:13])=[O:14])[cH:4][cH:5][c:6]([Si:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1>>[F:1][c:2]1[c:3]([NH2:12])[cH:4][cH:5][c:6]([Si:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
C[Si](C)(C)c1ccc([N+](=O)[O-])c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](C)(C)c1ccc([N+](=O)[O-])c(F)c1

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)c1ccc(N)c(F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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